[2-[4-[3-(diethylamino)propoxy]phenyl]-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride
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Overview
Description
[2-[4-[3-(diethylamino)propoxy]phenyl]-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride is a chemical compound known for its role as an inhibitor of amyloid-beta (Aβ) self-aggregation . This property makes it particularly significant in the study of neurodegenerative diseases, such as Alzheimer’s disease. The compound has a molecular formula of C29H32ClNO3 and a molecular weight of 478 g/mol .
Preparation Methods
The synthesis of [2-[4-[3-(diethylamino)propoxy]phenyl]-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride typically involves several steps, including the formation of key intermediates and their subsequent reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules like this compound.
Chemical Reactions Analysis
[2-[4-[3-(diethylamino)propoxy]phenyl]-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[2-[4-[3-(diethylamino)propoxy]phenyl]-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is used to study the inhibition of amyloid-beta aggregation, which is relevant to neurodegenerative diseases.
Medicine: It has potential therapeutic applications in the treatment of Alzheimer’s disease due to its ability to inhibit amyloid-beta aggregation.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The primary mechanism of action of [2-[4-[3-(diethylamino)propoxy]phenyl]-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride is the inhibition of amyloid-beta self-aggregation . This is achieved by binding to amyloid-beta peptides, preventing them from forming toxic aggregates. The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound interacts with specific sites on the amyloid-beta peptides, disrupting their ability to aggregate.
Comparison with Similar Compounds
[2-[4-[3-(diethylamino)propoxy]phenyl]-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride can be compared with other amyloid-beta aggregation inhibitors, such as:
Curcumin: A natural compound with anti-inflammatory and antioxidant properties.
Epigallocatechin gallate (EGCG): A polyphenol found in green tea with neuroprotective effects.
Tarenflurbil: A synthetic compound that modulates amyloid-beta production.
What sets this compound apart is its specific mechanism of action and its potential for use in therapeutic applications for Alzheimer’s disease.
Properties
CAS No. |
57664-06-9 |
---|---|
Molecular Formula |
C29H32ClNO3 |
Molecular Weight |
478 g/mol |
IUPAC Name |
[2-[4-[3-(diethylamino)propoxy]phenyl]-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride |
InChI |
InChI=1S/C29H31NO3.ClH/c1-4-30(5-2)19-8-20-32-24-17-15-23(16-18-24)29-27(25-9-6-7-10-26(25)33-29)28(31)22-13-11-21(3)12-14-22;/h6-7,9-18H,4-5,8,19-20H2,1-3H3;1H |
InChI Key |
XRDKDYOXGZZOCP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C.Cl |
Canonical SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C.Cl |
Synonyms |
SKF-64346 HCl; {2-[4-(3-Diethylamino-propoxy)-phenyl]-benzofuran-3-yl}-p-tolyl-methanone Hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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